

# Technical Guide: 2,6-Difluorophenylboronic Acid in Synthetic Chemistry

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Compound of Interest		
Compound Name:	2,6-Difluorophenylboronic acid	
Cat. No.:	B068854	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **2,6-Difluorophenylboronic acid**, a key building block in modern organic synthesis. The document details its core physicochemical properties and provides a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of biaryl synthesis in pharmaceutical and materials science research.

## Core Properties of 2,6-Difluorophenylboronic Acid

**2,6-Difluorophenylboronic acid** is a white to off-white crystalline powder widely utilized as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its chemical and physical properties are summarized below.

Property	Value	
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BF <sub>2</sub> O <sub>2</sub>	
Molecular Weight	157.91 g/mol	
CAS Number	162101-25-9	
Melting Point	147-149 °C	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in methanol	



# **Application in Suzuki-Miyaura Cross-Coupling**

The primary application of **2,6-difluorophenylboronic acid** is in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, typically for the synthesis of complex biaryl compounds. The fluorine atoms at the ortho positions can significantly influence the electronic properties and conformational behavior of the resulting molecules, making this reagent particularly valuable in the development of pharmaceuticals and advanced materials.

The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

### **Experimental Protocols**

What follows is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with **2,6-difluorophenylboronic acid**. Note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

#### Materials:

- Aryl bromide (1.0 mmol)
- 2,6-Difluorophenylboronic acid (1.2 mmol)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 0.02 mmol)
- Triphenylphosphine (PPh<sub>3</sub>, 0.08 mmol) or other suitable phosphine ligand
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 mmol) or another suitable base
- Anhydrous 1,4-dioxane (5 mL)
- Degassed water (1 mL)
- Round-bottom flask



- Reflux condenser
- Magnetic stir bar and stir plate
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for workup and purification

#### Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 2,6-difluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
- Catalyst and Ligand Addition: Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
- Solvent Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
- Reaction: Heat the reaction mixture to 90 °C using a heating mantle or oil bath and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the
  reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a
  separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl
  acetate (2 x 10 mL).
- Purification: Combine the organic layers and wash with brine (15 mL). Dry the organic layer
  over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced
  pressure using a rotary evaporator. The crude product can then be purified by flash column
  chromatography on silica gel.







This protocol provides a general framework for researchers. The electron-deficient nature of **2,6-difluorophenylboronic acid** can sometimes present challenges, such as a propensity for protodeboronation. In such cases, the use of specialized ligands (e.g., bulky biarylphosphines) and careful selection of the base and solvent system may be required to achieve high yields.

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